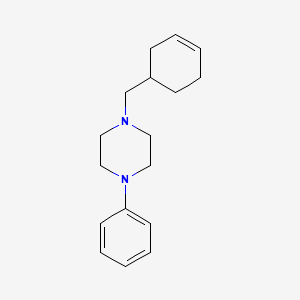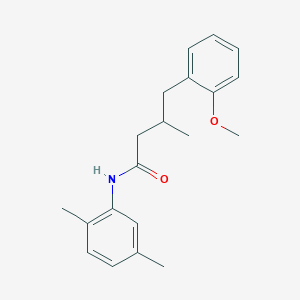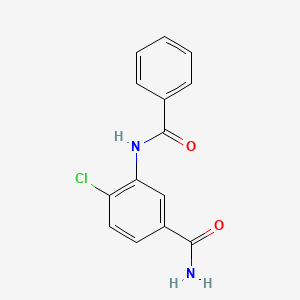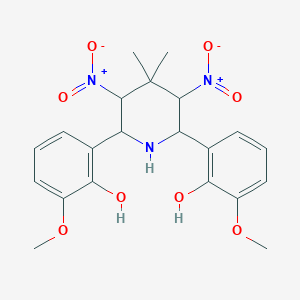
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine (CPP) is a compound that belongs to the family of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pharmacology. CPP has been shown to have a wide range of biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Mécanisme D'action
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine is also relatively easy to synthesize and has a long half-life in the body. However, 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. One direction is to investigate its potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. Another direction is to study the function of serotonin receptors in the brain using 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine as a research tool. Further research is also needed to investigate the potential toxicity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine and to develop safer and more effective derivatives of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine for therapeutic use.
Méthodes De Synthèse
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be synthesized by reacting 3-cyclohexen-1-ylmethylamine with 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. The purity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be improved by recrystallization.
Applications De Recherche Scientifique
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been used as a research tool to study the function of serotonin receptors in the brain.
Propriétés
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAXLFIWWJEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)
![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)